2,6-Dichloro-5-fluoronicotinyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

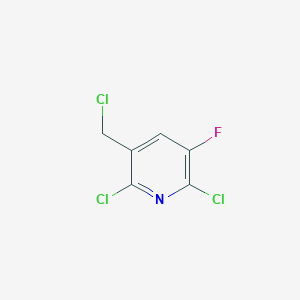

2,6-Dichloro-5-fluoronicotinyl chloride is a useful research compound. Its molecular formula is C6H3Cl3FN and its molecular weight is 214.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

One of the primary applications of 2,6-dichloro-5-fluoronicotinyl chloride is in the synthesis of naphthyridine antibacterial agents. It serves as a crucial intermediate in the production of compounds such as:

- Gemifloxacin : An oral broad-spectrum antibiotic known for its effectiveness against respiratory infections.

- Enoxacin : A fluoroquinolone antibiotic used to treat urinary tract infections.

- Trovafloxacin and Tosufloxacin : Other fluoroquinolone derivatives that exhibit potent antibacterial activity.

These compounds are synthesized through various chemical pathways involving this compound, highlighting its importance in medicinal chemistry .

Synthetic Methodologies

The synthesis of this compound itself has been optimized through improved synthetic processes. Notably, recent patents describe methods that utilize phosphorus oxychloride and lithium reagents for efficient conversion from precursors like methyl 2,6-dihydroxy-5-fluoronicotinate. This method not only enhances yield but also minimizes the steps involved compared to traditional methods, making it commercially viable .

Toxicological Considerations

While this compound is valuable in synthesis, it is essential to consider its toxicological profile. The compound is classified as irritating to the eyes, skin, and respiratory system, which necessitates careful handling in laboratory settings . Understanding these safety aspects is crucial for researchers working with this compound.

Case Studies

Several studies have utilized this compound in their research:

- Antibacterial Efficacy : Research published in various journals has demonstrated the effectiveness of naphthyridine derivatives synthesized from this compound against drug-resistant bacterial strains.

- Pharmacological Investigations : Studies exploring the pharmacokinetics and pharmacodynamics of fluoroquinolones derived from this compound have provided insights into their mechanisms of action and therapeutic potential.

Summary Table of Applications

| Application Area | Specific Compounds | Notes |

|---|---|---|

| Antibacterial Agents | Gemifloxacin, Enoxacin | Effective against various bacterial infections |

| Synthetic Methodologies | Improved processes using phosphorus oxychloride | Higher yields and fewer steps |

| Toxicological Profile | Irritating to eyes and skin | Requires careful handling |

| Pharmacological Research | Naphthyridine derivatives | Insights into drug efficacy |

Propiedades

Fórmula molecular |

C6H3Cl3FN |

|---|---|

Peso molecular |

214.4 g/mol |

Nombre IUPAC |

2,6-dichloro-3-(chloromethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H3Cl3FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 |

Clave InChI |

YLOJXVHUQSXVDK-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=NC(=C1F)Cl)Cl)CCl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.